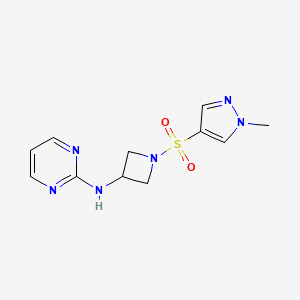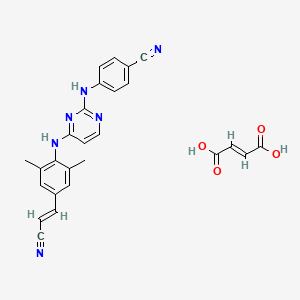
Rilpivirine Fumarate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rilpivirine Fumarate Salt is a pharmaceutical compound used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This compound is known for its high potency, longer half-life, and reduced side-effect profile compared to older NNRTIs .
作用机制
Target of Action
Rilpivirine Fumarate Salt, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .
Mode of Action
Rilpivirine binds to reverse transcriptase in a non-competitive manner . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduce the chance of resistance compared to other NNRTIs .
Biochemical Pathways
The primary biochemical pathway affected by Rilpivirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This action disrupts the viral life cycle and helps to control the spread of the virus within the body.
Pharmacokinetics
Rilpivirine exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . After oral administration, Rilpivirine reaches peak levels in the blood plasma within 4 to 5 hours . It is highly bound to plasma proteins (99.7%), primarily to albumin . Rilpivirine undergoes oxidative metabolism mediated by the cytochrome P450 (CYP) 3A system . The elimination of Rilpivirine from plasma is slow, with a terminal half-life of approximately 50 hours after oral administration .
Result of Action
The primary result of Rilpivirine’s action is the inhibition of HIV-1 replication, which helps to control the spread of the virus within the body . This leads to a decrease in viral load and an increase in CD4+ cell count, improving the overall health and immune function of individuals with HIV-1 .
Action Environment
The action of Rilpivirine can be influenced by various environmental factors. For instance, Rilpivirine is to be taken with a meal to optimize absorption, as its peak concentration and area under the plasma concentration-time curve were decreased under fasting conditions . Additionally, Rilpivirine cannot be coadministered with a number of other drugs due to induction of the CYP3A4 enzyme or increase in gastric pH . Therefore, the efficacy and stability of Rilpivirine can be affected by dietary habits and concomitant medication use.
生化分析
Biochemical Properties
Rilpivirine Fumarate Salt interacts with the reverse transcriptase enzyme of the HIV virus. It binds to the enzyme and inhibits its activity, thereby preventing the conversion of viral RNA into DNA . This interaction is crucial in halting the replication of the virus within the host cell .
Cellular Effects
This compound has a profound impact on cellular processes. By inhibiting the reverse transcriptase enzyme, it prevents the integration of viral DNA into the host cell’s genome . This disruption in the viral life cycle prevents the production of new virus particles and reduces viral load within the body .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding inhibits the enzyme’s activity and prevents the conversion of viral RNA into DNA . The inhibition of this key step in the viral life cycle effectively halts the replication of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained antiviral activity over time . Its long elimination half-life allows for infrequent dosing, which can improve adherence to therapy .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied extensively. It has been observed that the drug exhibits a dose-dependent reduction in viral load . High doses of this compound can lead to adverse effects, underscoring the importance of appropriate dosing .
Metabolic Pathways
This compound is metabolized primarily by the CYP3A4 enzyme . Therefore, it can interact with other drugs that are metabolized by the same enzyme, leading to potential drug-drug interactions . Understanding these interactions is crucial for the safe and effective use of this compound .
Transport and Distribution
This compound is distributed throughout the body after administration . It can penetrate various tissues and cells, where it exerts its antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rilpivirine involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux conditions . This reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The process has been optimized to improve yield and reduce reaction time, including the use of microwave-promoted methods .
Industrial Production Methods
Industrial production of Rilpivirine Fumarate Salt involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring high purity and consistency. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Rilpivirine Fumarate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Rilpivirine Fumarate Salt has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of NNRTIs and their interactions with reverse transcriptase.
Biology: It is used in research to understand the biology of HIV-1 and the development of drug resistance.
相似化合物的比较
Similar Compounds
Etravirine: Another NNRTI with a similar mechanism of action but different binding properties.
Efavirenz: An older NNRTI with a higher side-effect profile and shorter half-life.
Nevirapine: One of the first NNRTIs developed, with a different resistance profile compared to Rilpivirine.
Uniqueness
Rilpivirine Fumarate Salt stands out due to its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs like Efavirenz and Nevirapine . Its ability to maintain effectiveness against various mutant strains of HIV-1 also makes it a valuable option in antiretroviral therapy .
属性
IUPAC Name |
(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAODINWNSISMP-AVRNHWNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
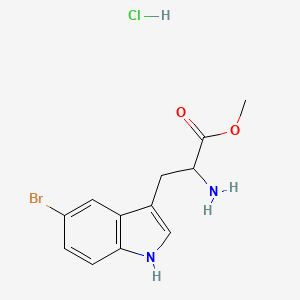
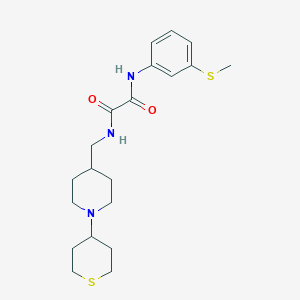
![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)
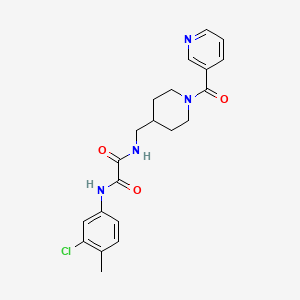
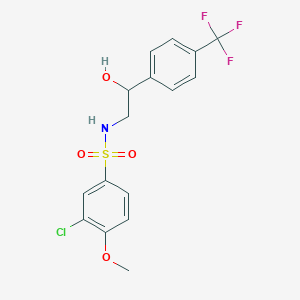
![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)
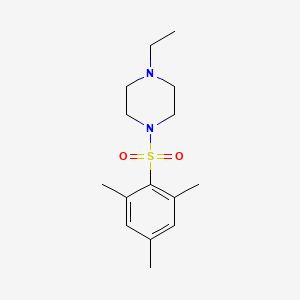
![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)
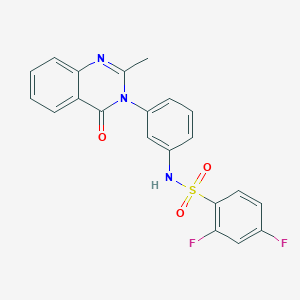

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
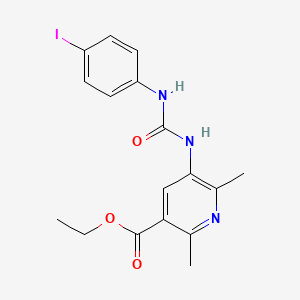
![5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2942132.png)
